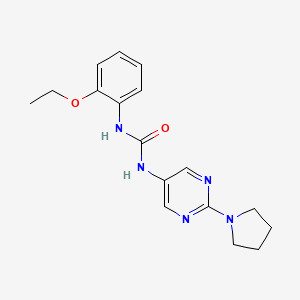
1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an ethoxyphenyl group and a pyrrolidinylpyrimidinyl moiety
準備方法
The synthesis of 1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea typically involves the reaction of 2-ethoxyaniline with 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired urea derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate
生物活性
1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a synthetic organic compound classified as a urea derivative. This compound has garnered interest in medicinal chemistry due to its unique structural features, which include an ethoxyphenyl group and a pyrimidinyl-pyrrolidinyl moiety. These characteristics suggest potential biological activities that are currently under investigation.
Chemical Structure
The molecular formula of this compound is C17H21N5O2, with a molecular weight of 327.4 g/mol. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 2-ethoxyaniline with 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane under controlled temperature conditions to yield high-purity products suitable for biological testing.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, urea derivatives have been shown to possess antibacterial , antifungal , and antiproliferative properties. The biological activity of this specific compound is still under investigation, but preliminary studies suggest it may exhibit similar effects.
| Activity Type | Potential Effects |
|---|---|
| Antibacterial | Moderate activity against various strains |
| Antifungal | Potential efficacy against fungal pathogens |
| Antiproliferative | Possible inhibition of cancer cell proliferation |
The exact mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, studies on related compounds suggest that interactions with specific biological targets may play a crucial role. These interactions often involve enzyme inhibition or modulation of signaling pathways relevant to microbial growth and cancer cell proliferation .
Study on Antimicrobial Activity
A study focusing on the antimicrobial properties of pyrimidine derivatives found that certain structural modifications lead to enhanced efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests that similar modifications in the structure of this compound could yield compounds with improved biological activity .
Evaluation of Antiproliferative Effects
In vitro studies have shown that urea derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds with similar structural features demonstrated IC50 values in the nanomolar range against specific cancer types, indicating significant antiproliferative potential . Further research is needed to evaluate the specific effects of this compound on cancer cells.
特性
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-2-24-15-8-4-3-7-14(15)21-17(23)20-13-11-18-16(19-12-13)22-9-5-6-10-22/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHHEJUWVXMFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














